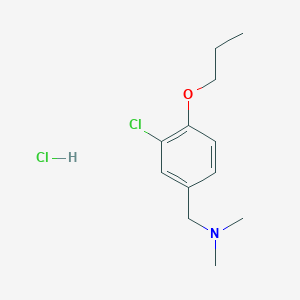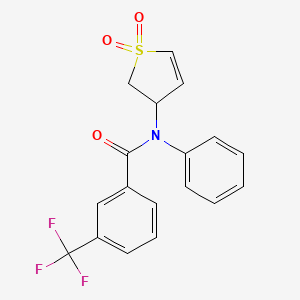![molecular formula C22H22ClFN2O4 B4228475 ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4228475.png)
ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
概要
説明
Ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic organic compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its unique chemical properties.
準備方法
The synthesis of ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps, typically starting with the preparation of the core pyrimidine ring. The synthetic route often includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The chloro, fluoro, and phenoxy groups are introduced through substitution reactions using specific reagents.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific biological pathways in plants.
作用機序
The mechanism of action of ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. It is known to inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll, leading to the disruption of cellular processes in plants. This inhibition results in the accumulation of toxic intermediates, causing cell membrane disruption and ultimately plant death.
類似化合物との比較
Ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:
Pyraflufen-ethyl: Another herbicide with a similar mode of action, used to control broad-leaved weeds and grasses.
Ethyl 6-bromo-5-(2-furoyloxy)-2-methyl-1-benzofuran-3-carboxylate: A compound with a different core structure but similar functional groups, used in chemical synthesis.
The uniqueness of ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific combination of functional groups and its ability to inhibit protoporphyrinogen oxidase, making it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O4/c1-4-29-21(27)19-17(11-30-18-8-7-14(24)10-16(18)23)25-22(28)26-20(19)15-9-12(2)5-6-13(15)3/h5-10,20H,4,11H2,1-3H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJGFHOKMUWIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)COC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4228394.png)

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4228407.png)


![9-(1,3-benzodioxol-5-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4228432.png)
![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B4228433.png)
![N-(4-isopropylphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4228439.png)
![N-(2,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4228457.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4228458.png)

![5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4228462.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4228469.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4228470.png)
